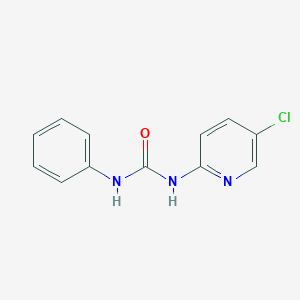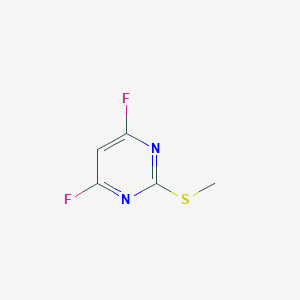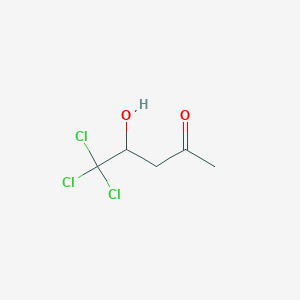
5,5,5-Trichloro-4-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trichloro-4-hydroxypentan-2-one, also known as TCHP, is an organic compound that is widely used in scientific research. It is a halogenated ketone that is commonly used as a reagent in organic synthesis. TCHP is a highly reactive compound that can be used to introduce a hydroxyl group into a molecule.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one is not well understood. However, it is believed that 5,5,5-Trichloro-4-hydroxypentan-2-one reacts with nucleophiles, such as alcohols and amines, to form stable adducts. This reaction can be useful in the development of new drugs and other chemical compounds.
Efectos Bioquímicos Y Fisiológicos
5,5,5-Trichloro-4-hydroxypentan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. This reactivity can be both an advantage and a limitation in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,5,5-Trichloro-4-hydroxypentan-2-one in lab experiments include its high reactivity and its ability to introduce a hydroxyl group into a molecule. However, the limitations of using 5,5,5-Trichloro-4-hydroxypentan-2-one include its potential toxicity and its high reactivity, which can make it difficult to control reactions.
Direcciones Futuras
There are many future directions for the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in scientific research. One potential direction is the development of new drugs and other chemical compounds that incorporate 5,5,5-Trichloro-4-hydroxypentan-2-one as a key component. Another potential direction is the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in the synthesis of natural products, such as steroids and terpenoids. Additionally, further research is needed to better understand the mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5,5,5-Trichloro-4-hydroxypentan-2-one involves the reaction of 1,3-dichloroacetone with sodium hydroxide and hydrogen peroxide. This reaction produces 5,5,5-Trichloro-4-hydroxypentan-2-one as a white crystalline solid with a melting point of 64-66°C.
Aplicaciones Científicas De Investigación
5,5,5-Trichloro-4-hydroxypentan-2-one is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce a hydroxyl group into a molecule, which can be useful in the development of new drugs and other chemical compounds. 5,5,5-Trichloro-4-hydroxypentan-2-one has also been used in the synthesis of a variety of natural products, including steroids and terpenoids.
Propiedades
Número CAS |
1552-33-6 |
|---|---|
Nombre del producto |
5,5,5-Trichloro-4-hydroxypentan-2-one |
Fórmula molecular |
C5H7Cl3O2 |
Peso molecular |
205.46 g/mol |
Nombre IUPAC |
5,5,5-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3 |
Clave InChI |
HWXDMAWAKHEIDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Otros números CAS |
1552-33-6 |
Sinónimos |
5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
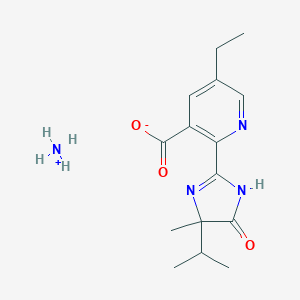
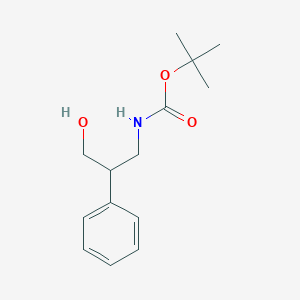
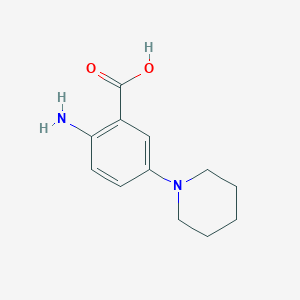

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
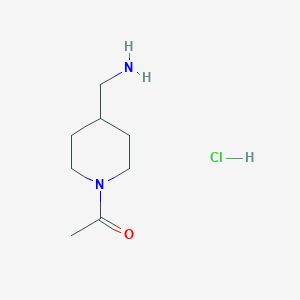
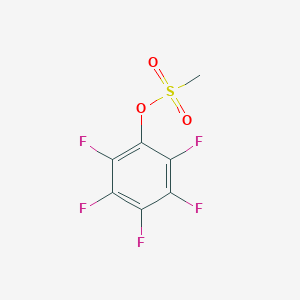
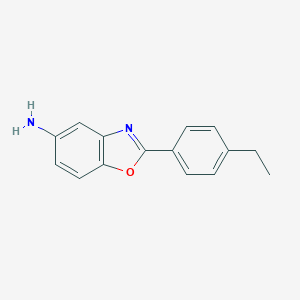
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
